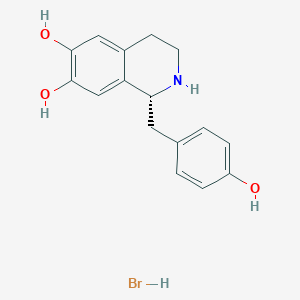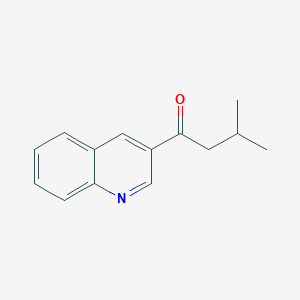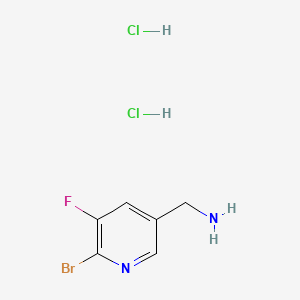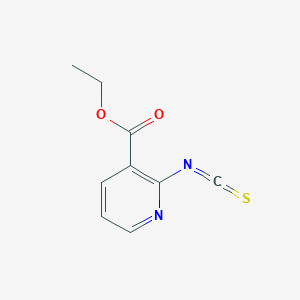
Ethyl 2-isothiocyanatopyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-isothiocyanatopyridine-3-carboxylate is a chemical compound belonging to the class of isothiocyanates, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with an isothiocyanate group at the 2-position and a carboxylate ester group at the 3-position.
Synthetic Routes and Reaction Conditions:
Starting Materials:
Reaction Steps:
Activation of Carboxylic Acid: The carboxylic acid group is first activated using reagents such as thionyl chloride (SOCl₂) to form the corresponding acid chloride.
Formation of Isothiocyanate: The activated acid chloride is then reacted with thiourea to introduce the isothiocyanate group, resulting in the formation of this compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch vs. Continuous Processes: In industrial settings, the synthesis can be carried out using either batch or continuous processes, depending on the scale and desired purity of the product.
Catalysts and Solvents: Various catalysts and solvents may be employed to optimize the reaction conditions and improve yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to thiocyanate or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield pyridine-3-carboxylic acid derivatives.
Reduction Products: Reduction can produce thiocyanate derivatives.
Substitution Products: Substitution reactions can lead to the formation of various substituted pyridines.
Aplicaciones Científicas De Investigación
Ethyl 2-isothiocyanatopyridine-3-carboxylate has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is used in the development of pharmaceuticals targeting various diseases.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Ethyl 2-isothiocyanatopyridine-3-carboxylate exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The isothiocyanate group can react with nucleophilic sites in biomolecules, leading to the formation of covalent bonds.
Pathways: The compound may interfere with cellular processes such as protein synthesis, enzyme activity, and signal transduction pathways.
Comparación Con Compuestos Similares
Ethyl 2-isothiocyanatopyridine-3-carboxylate is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other isothiocyanates, such as phenyl isothiocyanate and benzyl isothiocyanate, share structural similarities.
Uniqueness: The presence of the pyridine ring and carboxylate ester group in this compound distinguishes it from other isothiocyanates, contributing to its unique chemical and biological properties.
Propiedades
Número CAS |
128921-93-7 |
|---|---|
Fórmula molecular |
C9H8N2O2S |
Peso molecular |
208.24 g/mol |
Nombre IUPAC |
ethyl 2-isothiocyanatopyridine-3-carboxylate |
InChI |
InChI=1S/C9H8N2O2S/c1-2-13-9(12)7-4-3-5-10-8(7)11-6-14/h3-5H,2H2,1H3 |
Clave InChI |
NGFKXYJJJIMWRR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=CC=C1)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



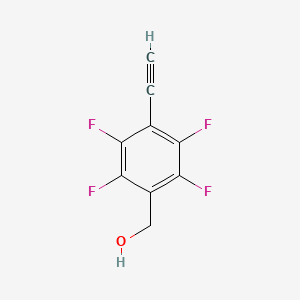

![10-(Propan-2-yl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B15295729.png)
![4-isobutyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15295735.png)
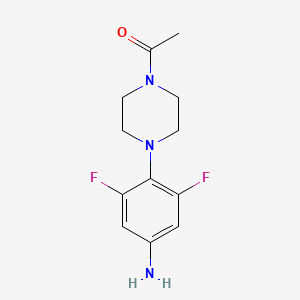
![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B15295744.png)
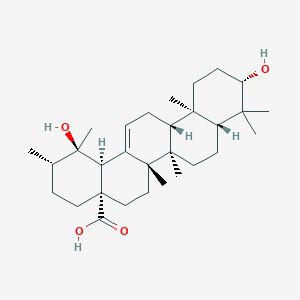
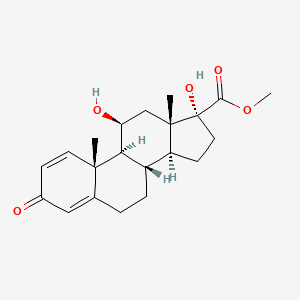
![Methyl 5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15295773.png)
![[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-(trideuteriomethyl)butanoate](/img/structure/B15295775.png)
